Cas no 2097969-51-0 (N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride)

N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride is a chemically synthesized compound featuring a tetrahydro-2H-pyran-4-carboxamide scaffold linked to an azetidin-3-yl group, with a hydrochloride salt form enhancing solubility and stability. This structure offers versatility as a key intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or other therapeutic applications. The azetidine and tetrahydropyran moieties contribute to conformational rigidity and improved pharmacokinetic properties, while the hydrochloride salt ensures consistent handling and formulation. Its well-defined synthetic route and high purity make it suitable for research and pharmaceutical development.
N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride structure
2097969-51-0 structure
Product name:N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
CAS No:2097969-51-0
MF:C9H17ClN2O2
MW:220.696481466293
CID:5049232

N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
    • N-(azetidin-3-yl)oxane-4-carboxamide;hydrochloride
    • N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
    • Inchi: 1S/C9H16N2O2.ClH/c12-9(11-8-5-10-6-8)7-1-3-13-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H
    • InChI Key: BWFNWBFNVNSFNI-UHFFFAOYSA-N
    • SMILES: Cl.O1CCC(C(NC2CNC2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Topological Polar Surface Area: 50.4

N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N298331-100mg
n-(azetidin-3-yl)tetrahydro-2h-pyran-4-carboxamide hydrochloride
2097969-51-0
100mg
$ 135.00 2022-06-03
TRC
N298331-1g
n-(azetidin-3-yl)tetrahydro-2h-pyran-4-carboxamide hydrochloride
2097969-51-0
1g
$ 840.00 2022-06-03
Life Chemicals
F2158-2139-0.5g
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
2097969-51-0 95%+
0.5g
$554.0 2023-09-06
Life Chemicals
F2158-2139-0.25g
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
2097969-51-0 95%+
0.25g
$526.0 2023-09-06
Life Chemicals
F2158-2139-2.5g
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
2097969-51-0 95%+
2.5g
$1168.0 2023-09-06
Life Chemicals
F2158-2139-5g
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
2097969-51-0 95%+
5g
$1752.0 2023-09-06
TRC
N298331-500mg
n-(azetidin-3-yl)tetrahydro-2h-pyran-4-carboxamide hydrochloride
2097969-51-0
500mg
$ 550.00 2022-06-03
Life Chemicals
F2158-2139-1g
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
2097969-51-0 95%+
1g
$584.0 2023-09-06
Life Chemicals
F2158-2139-10g
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
2097969-51-0 95%+
10g
$2453.0 2023-09-06

N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Related Literature

Additional information on N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

Research Brief on N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride (CAS: 2097969-51-0): Recent Advances and Applications

N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride (CAS: 2097969-51-0) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its azetidine and tetrahydropyran moieties, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its pharmacological properties, synthetic routes, and applications in targeting various disease pathways, making it a subject of intense research interest.

One of the most notable advancements in the study of this compound is its role as a selective inhibitor of specific enzyme targets involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride exhibit high binding affinity to protein kinases implicated in cancer progression. The research highlighted the compound's ability to modulate kinase activity, thereby inhibiting tumor cell proliferation in vitro and in vivo. These findings suggest its potential as a scaffold for developing next-generation kinase inhibitors.

In addition to its anticancer properties, recent investigations have explored the compound's utility in central nervous system (CNS) disorders. A preclinical study conducted by a team at the University of Cambridge revealed that N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in models of neurodegenerative diseases. The study, published in ACS Chemical Neuroscience, identified the compound's ability to reduce oxidative stress and inflammation in neuronal cells, positioning it as a candidate for further development in Alzheimer's and Parkinson's disease therapeutics.

The synthetic accessibility of N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride has also been a focal point of recent research. A 2024 paper in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and purity while reducing production costs. This advancement is critical for facilitating large-scale manufacturing and clinical translation, addressing one of the key challenges in bringing novel chemical entities to market.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that while the hydrochloride salt form enhances solubility, further modifications may be required to improve metabolic stability and reduce off-target effects. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations, as highlighted in a recent review in Advanced Drug Delivery Reviews.

In conclusion, N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride (CAS: 2097969-51-0) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Its applications span oncology, neurology, and beyond, supported by a growing body of preclinical evidence. As synthetic methodologies advance and mechanistic insights deepen, this compound is poised to play a pivotal role in the development of innovative therapies. Future research directions will likely focus on clinical validation and the exploration of its full therapeutic spectrum, solidifying its place in the next wave of drug discovery efforts.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd